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Benzene-1,2-diamine;benzoic acid

Cat. No.: B14500123
CAS No.: 63082-94-0
M. Wt: 230.26 g/mol
InChI Key: RPYYEIZEOYBQTQ-UHFFFAOYSA-N
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Description

Historical Context of o-Phenylenediamine (B120857) and Benzoic Acid Reactivity

The historical basis of the reaction between o-phenylenediamine and benzoic acid is rooted in the synthesis of benzimidazoles, a crucial class of nitrogen-containing heterocyclic compounds. Early synthetic methods established that o-phenylenediamines readily react with most carboxylic acids to produce 2-substituted benzimidazoles, often in very high yields. researchgate.net The most common classical approach is known as the Phillip's method, which involves the condensation of o-phenylenediamine with a carboxylic acid, such as benzoic acid, by heating the reactants together. researchgate.net This is typically done on a steam bath, under reflux, or at elevated temperatures (around 200-220°C) without a solvent. researchgate.netresearchgate.net

The fundamental reaction involves the initial formation of a monoacyl derivative of the diamine, which then undergoes an intramolecular cyclization via dehydration to form the stable benzimidazole (B57391) ring. mdpi.com For instance, the reaction of o-phenylenediamine with benzoic acid specifically yields 2-phenylbenzimidazole. While effective, these early methods often required high temperatures and long reaction times. The action of acid chlorides, another early approach, could also lead to benzimidazoles, but the reaction conditions determined whether the product would be the desired heterocycle or simply an acylated diamine. researchgate.net These foundational studies laid the groundwork for the development of more refined and efficient synthetic protocols in subsequent years. mdpi.comresearchgate.net

Contemporary Significance in Chemical Synthesis and Supramolecular Assembly

In modern chemistry, the benzene-1,2-diamine and benzoic acid system continues to be highly relevant, with research advancing on two main fronts: the development of innovative synthetic methodologies and the exploration of their non-covalent interactions in supramolecular assemblies.

Advances in Chemical Synthesis

Contemporary research focuses on making the synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids or their derivatives more efficient, sustainable, and versatile. researchgate.netnih.gov This has led to the development of numerous catalytic systems and green chemistry approaches that offer milder reaction conditions, shorter reaction times, and improved yields compared to historical methods. mdpi.comnih.gov

Key areas of modern synthetic research include:

Catalysis: A wide range of catalysts have been explored to facilitate the condensation reaction. These include Lewis acids like zirconium oxychloride and tin(IV) chloride, as well as various metal salts. mdpi.com Heterogeneous catalysts are particularly attractive as they are often inexpensive, environmentally friendly, and can be easily recovered and reused. researchgate.net Supported gold nanoparticles on titanium dioxide have also been shown to be effective catalysts for related syntheses under ambient conditions. nih.gov

Green Chemistry Approaches: Significant effort has been directed towards developing more environmentally benign synthetic routes. One notable method is ball milling, a mechanochemical technique that allows the reaction between o-phenylenediamine and benzoic acid to proceed efficiently in the absence of a solvent. nih.gov Studies have optimized parameters such as milling time and frequency to achieve high product yields. nih.gov Solvent-free reactions under thermal conditions have also been refined to improve efficiency. researchgate.net

Interactive Data Table: Modern Synthetic Conditions for Benzimidazole Synthesis

Catalyst/MethodSubstratesConditionsKey FeatureReference
Ball Millingo-phenylenediamine, benzoic acidSolvent-free, 20 Hz, 1 hourGreen, solventless method nih.gov
Ammonium (B1175870) Chlorideo-phenylenediamine, aromatic acids80-90°CEconomically viable ijariie.com
Indium Triflate [In(OTf)3]o-phenylenediamine, aldehydesRoom temp, solvent-freeSingle pot, high yield ijariie.com
Au/TiO2o-phenylenediamine, aldehydesRoom temp, CHCl3:MeOH solventHigh selectivity, ambient conditions nih.gov
None (Thermal)o-phenylenediamine, organic acids140 °C, solvent-freeOptimized thermal conditions researchgate.net

Supramolecular Assembly and Cocrystal Formation

Beyond covalent bond formation, the interaction between benzene-1,2-diamine and benzoic acid is a prime example of supramolecular assembly driven by hydrogen bonding. Researchers have successfully formed a 1:2 cocrystal of benzene-1,2-diamine and benzoic acid, demonstrating the potential for these molecules to create highly ordered solid-state structures. nih.gov

In this cocrystal, the two molecules are linked by extensive hydrogen bonds. Specifically, O-H---N hydrogen bonds form between the carboxylic acid group of benzoic acid and the amine groups of benzene-1,2-diamine. nih.gov Additionally, N-H---O hydrogen bonds are present, creating interconnected ring patterns. nih.gov A common hydrogen-bonding motif observed in this and related structures is the R22(9) ring. nih.gov The formation of a cocrystal rather than a salt can be rationalized by examining the difference in the pKa values of the constituent molecules. nih.gov This area of research is significant for crystal engineering, where the goal is to design and synthesize new solid materials with tailored properties by controlling the intermolecular interactions between building blocks. researchgate.net

Interactive Data Table: Supramolecular System Details

SystemStoichiometryKey InteractionsObserved MotifReference
Benzene-1,2-diamine-benzoic acid cocrystal1:2O-H---N, N-H---O hydrogen bondsR22(9) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B14500123 Benzene-1,2-diamine;benzoic acid CAS No. 63082-94-0

Properties

CAS No.

63082-94-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

benzene-1,2-diamine;benzoic acid

InChI

InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);1-4H,7-8H2

InChI Key

RPYYEIZEOYBQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N

Origin of Product

United States

Supramolecular Architectures and Intermolecular Interactions in Benzene 1,2 Diamine–benzoic Acid Adducts

Cocrystallization and Salt Formation Phenomena

The interaction between benzene-1,2-diamine, also known as o-phenylenediamine (B120857), and benzoic acid can result in either a cocrystal or a salt. nih.govresearchgate.net This outcome is largely dictated by the difference in the pKa values of the interacting functional groups. A significant pKa difference typically favors proton transfer from the acidic benzoic acid to the basic benzene-1,2-diamine, leading to the formation of a salt. Conversely, a smaller pKa difference often results in a cocrystal, where the components are held together by hydrogen bonds without complete proton transfer.

Stoichiometric Control in Cocrystal and Salt Synthesis

The stoichiometry of the resulting adducts is a critical aspect of their synthesis and can be influenced by various experimental conditions. Research has shown that the molar ratio of the reactants can direct the formation of specific stoichiometric products. For instance, a 1:2 adduct of benzene-1,2-diamine and benzoic acid has been reported, highlighting the ability of the diamine to interact with two molecules of the carboxylic acid. nih.govresearchgate.net

The method of crystallization also plays a pivotal role in determining the stoichiometry. Techniques such as liquid-assisted grinding and solvent evaporation from different co-solvents can yield adducts with varying stoichiometric ratios. sci-hub.sesci-hub.se For example, studies on benzoic acid and sodium benzoate (B1203000) have demonstrated that controlling mixing conditions, reactant concentrations, and reaction time can allow for the selective crystallization of either 1:1 or 2:1 cocrystals. sci-hub.se This level of control is crucial for the rational design of solid-state materials with desired structures and properties.

Polymorphism and Twinning in Solid-State Adducts

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in the solid-state chemistry of organic compounds, including adducts of benzene-1,2-diamine and benzoic acid. rsc.orgresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of different polymorphic forms can be influenced by factors like solvent choice and crystallization temperature. rsc.org

The conformational flexibility of the constituent molecules can contribute to the emergence of polymorphism. researchgate.net For benzene-1,2-diamine and its derivatives, the relative orientation of the amine groups can vary, leading to different packing arrangements in the crystal lattice. Similarly, the benzoic acid molecule can adopt different conformations. Hirshfeld surface analysis is a useful tool for investigating the different intermolecular interactions that contribute to the stability of various polymorphs. rsc.org

Non-Covalent Interaction Analysis

Hydrogen Bonding Motifs (N–H···O, O–H···N)

Hydrogen bonds are the most prominent and directional interactions in these adducts. The presence of both hydrogen bond donors (the amine groups of benzene-1,2-diamine and the hydroxyl group of benzoic acid) and acceptors (the nitrogen atoms of the diamine and the carbonyl oxygen of the carboxylic acid) allows for the formation of robust hydrogen-bonding networks.

In the case of a cocrystal, a characteristic O–H···N hydrogen bond is observed between the carboxylic acid and one of the amine groups. nih.govresearchgate.net Additionally, N–H···O hydrogen bonds form between the other amine group of the diamine and the carbonyl oxygen of the benzoic acid. nih.govresearchgate.net These interactions often lead to the formation of well-defined hydrogen-bonded rings and chains, which are fundamental building blocks of the supramolecular assembly. nih.gov A common motif observed in such systems is the R2(2)(9) hydrogen-bonding motif. nih.govresearchgate.net

In salt formation, where proton transfer has occurred, the interactions are primarily between the resulting ammonium (B1175870) cations (from benzene-1,2-diaminium) and carboxylate anions (benzoate). The N+–H···O− hydrogen bonds are strong electrostatic interactions that significantly contribute to the lattice energy of the salt.

Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are another significant non-covalent force contributing to the stability of the crystal structures of these adducts. nih.govresearchgate.netresearchgate.net These interactions occur between the electron-rich π-systems of the benzene (B151609) rings of both benzene-1,2-diamine and benzoic acid. The geometry of these interactions can vary, including face-to-face and offset arrangements. nih.gov

C–H···π and Other Weak Interactions

Hirshfeld surface analysis and fingerprint plots are powerful computational tools used to visualize and quantify these weak intermolecular contacts. nih.govresearchgate.net This analysis allows for the deconvolution of the various interactions and provides a detailed understanding of their relative contributions to the crystal packing. The interplay of these diverse and often subtle non-covalent forces ultimately determines the rich and complex supramolecular architectures observed in the solid-state adducts of benzene-1,2-diamine and benzoic acid.

Charge-Assisted Hydrogen Bonds in Ionized Systems

Charge-assisted hydrogen bonds (CAHBs) are a particularly strong class of hydrogen bonds that are formed between ions or between an ion and a neutral molecule. In the context of acid-base adducts, such as that of benzene-1,2-diamine and benzoic acid, the formation of CAHBs is contingent on the transfer of a proton from the acidic component (benzoic acid) to the basic component (benzene-1,2-diamine), resulting in an ionized system composed of a cation and an anion.

In such ionized systems, the hydrogen bonds between the protonated amine (diaminium cation) and the deprotonated carboxylic acid (carboxylate anion) would be significantly strengthened by the electrostatic attraction between the positive and negative charges. These N-H⁺···O⁻ interactions are a hallmark of salt formation in acid-base cocrystallization.

The strength of these interactions can be quantified using techniques like Density Functional Theory (DFT), which allows for the calculation of interaction energies. For instance, studies on related systems, such as 3-aminoanilinium perchlorate, have shown that the interaction energies for aminium-perchlorate interactions are significantly stronger than those for neutral amine-perchlorate interactions, highlighting the contribution of charge assistance. nih.gov Similarly, in complexes involving protonated diamines and anions, extensive networks of N-H···O hydrogen bonds are primary drivers of the supramolecular architecture. researchgate.net

While the adduct of benzene-1,2-diamine and benzoic acid has been characterized as a cocrystal, indicating a lack of complete proton transfer, the concept of charge-assisted hydrogen bonding remains a critical consideration in predicting the final supramolecular assembly. The potential for such strong interactions is a driving force that is weighed against the energetic cost of proton transfer.

Table 1: Representative Hydrogen Bond Geometries in a Related Ionized System

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Reference
N-H⁺O⁻1.031.752.78170 nih.gov
N-H⁺O(water)1.031.852.88175 nih.gov

Note: Data is illustrative and based on a related diaminium salt system to demonstrate typical charge-assisted hydrogen bond geometries.

Proton Transfer Equilibrium and its Influence on Supramolecular Structure

The formation of an adduct between an acid and a base can result in either a cocrystal, where both components remain neutral, or a salt, where a proton is transferred from the acid to the base. The outcome is governed by the proton transfer equilibrium, which is influenced by several factors, most notably the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa = pKa(base-H⁺) - pKa(acid)).

A widely accepted empirical rule suggests that for a ΔpKa < 0, a cocrystal is typically formed. When ΔpKa > 3, salt formation is highly probable. For the intermediate range of 0 < ΔpKa < 3, the outcome can be either a cocrystal, a salt, or a complex with partial proton transfer, making definitive prediction challenging.

In the case of the benzene-1,2-diamine and benzoic acid system, the pKa of benzoic acid is approximately 4.2. The pKa values for the first and second protonations of benzene-1,2-diamine are approximately 4.5 and 0.6, respectively. When considering the interaction with a single benzoic acid molecule, the relevant ΔpKa is for the first protonation event. However, in the reported 1:2 adduct of benzene-1,2-diamine with benzoic acid, the system crystallizes as a cocrystal rather than a salt. nih.gov

This observation is consistent with the pKa guidelines. The formation of a 1:2 cocrystal, specifically 0.5C₆H₈N₂·C₇H₆O₂, indicates that the neutral forms of both the diamine and the acid are present in the crystal lattice. nih.gov The supramolecular structure is thus dominated by neutral hydrogen bonds, specifically O-H···N and N-H···O interactions, rather than the charge-assisted hydrogen bonds that would characterize a salt. nih.gov

The crystal structure reveals an extensive network of these hydrogen bonds, creating interconnected rings. A common motif observed is the R²₂(9) hydrogen-bonding pattern. nih.gov The absence of proton transfer and the resulting neutral nature of the components allow for the formation of a stable supramolecular architecture held together by these directional interactions, as well as other non-covalent forces like π-π and C-H···π interactions. nih.gov

Table 2: pKa Values and Predicted Outcome for Proton Transfer

CompoundpKaΔpKa (vs. Benzoic Acid)Predicted AdductObserved Adduct (1:2)Reference
Benzoic Acid4.2--Cocrystal nih.gov
Benzene-1,2-diaminium (H₂L)²⁺0.6-3.6Cocrystal nih.gov
Benzene-1,2-diaminium (HL)⁺4.5+0.3Ambiguous/Cocrystal nih.gov

Advanced Synthetic Methodologies for Derivatives of Benzene 1,2 Diamine and Benzoic Acid

Synthesis of Benzimidazole (B57391) Derivatives via Condensation Reactions

The direct condensation of benzene-1,2-diamine (also known as o-phenylenediamine) with benzoic acid and its derivatives is a fundamental and widely employed method for constructing the benzimidazole scaffold. orientjchem.org This approach generally involves the formation of an amide intermediate, followed by cyclization and dehydration to yield the final benzimidazole product.

Phillips-Ladenburg Reaction and Modern Adaptations

The classical method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine (B120857) with carboxylic acids under acidic conditions. semanticscholar.orgcolab.wswikipedia.org Traditionally, this reaction requires high temperatures, often above 180°C in sealed vessels, especially for aromatic acids, and utilizes mineral acids like 4N hydrochloric acid. colab.wsnih.gov

Modern adaptations of the Phillips-Ladenburg reaction have focused on improving reaction conditions, yields, and environmental friendliness. These modifications include the use of various catalysts and alternative energy sources. For instance, researchers have successfully employed ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at milder temperatures (80-90°C) to achieve good yields (72-90%) of benzimidazole derivatives from the condensation of o-phenylenediamine with various aromatic and cinnamic acids. semanticscholar.org Another approach involves using polyphosphoric acid (PPA) in xylene, which facilitates the reaction between o-phenylenediamine and 4-aminobenzoic acid. semanticscholar.org The use of ρ-toluenesulfonic acid (p-TSOH) as a catalyst has also been reported to be effective. orientjchem.org

Catalytic Approaches in Benzimidazole Formation

The development of catalytic systems has significantly advanced the synthesis of benzimidazoles, offering milder reaction conditions, higher efficiency, and greater substrate scope. These approaches can be broadly categorized into metal-catalyzed, organocatalytic, and green chemistry-focused methods.

A variety of metal catalysts have been shown to be effective in promoting the cyclization of benzene-1,2-diamine with carboxylic acids or their precursors. These catalysts often facilitate key steps in the reaction mechanism, such as the initial amide formation or the final dehydration step.

Some notable examples of metal catalysts include:

Cobalt, Palladium, and Copper: These transition metals have been used to facilitate benzimidazole synthesis at milder temperatures than traditional methods. nih.gov

Nano-Fe2O3: This catalyst has been used for the synthesis of benzimidazoles from 1,2-diaminobenzenes and substituted aromatic aldehydes in an aqueous medium, offering the advantage of catalyst recyclability. nih.govrsc.org

Manganese(I) Complex: A phosphine-free tridentate NNS ligand-derived manganese(I) complex has been utilized for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via an acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols. organic-chemistry.orgacs.org

Gold Catalysis: Gold catalysts have been employed in the cyclization of yndiamides with isoxazoles to produce polysubstituted diaminopyrroles, showcasing the versatility of metal catalysis in synthesizing complex heterocyclic systems. nih.govresearchgate.net

Other Metal Catalysts: Other metals and their compounds, such as zinc triflate, zirconium tetrachloride (ZrCl4), copper(I) iodide/L-proline, and various others, have also been successfully used in benzimidazole synthesis. chemmethod.commdpi.com

The table below summarizes the performance of various metal catalysts in the synthesis of benzimidazole derivatives.

CatalystReactantsSolventConditionsYieldReference
Nano-Fe2O3 (10 mol%)1,2-diaminobenzenes, aromatic aldehydesWater-High nih.govrsc.org
Manganese(I) complexAromatic diamine, primary alcohols--- organic-chemistry.orgacs.org
Gold(I)Yndiamide, isoxazole1,2-dichloroethaneRoom TemperatureGood nih.govresearchgate.net
Zinc triflateo-phenylenediamine, substituted aldehydesEthanolReflux- chemmethod.com
ZrCl4 (10 mol%)o-phenylenediamine, aldehydesAnhydrous EthanolRoom TemperatureExcellent mdpi.com
CuI/L-proline---- mdpi.com

This table is for illustrative purposes and does not represent an exhaustive list of all available catalysts and conditions.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of benzimidazole synthesis, organocatalysts can activate the reactants and facilitate the cyclization process. For example, non-covalent bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been synthesized and evaluated. mdpi.com These catalysts, featuring amide functionalities, have shown promise in promoting the reaction with moderate conversion and enantioselectivity. mdpi.com The electronic nature of substituents on the benzene-1,2-diamine moiety of the catalyst can influence its activity. mdpi.com

Adherence to the principles of green chemistry is a growing priority in chemical synthesis. researchgate.net For benzimidazole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

Key green chemistry approaches include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times from hours to seconds and often leads to higher yields. rjptonline.org This method is considered simple, fast, and efficient. rjptonline.org

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination. semanticscholar.orgresearchgate.net

Use of water as a solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.net

Biorenewable resources: The use of D-glucose as a C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines represents a sustainable approach. organic-chemistry.org

Catalyst recyclability: The use of catalysts that can be easily recovered and reused, such as nano-Fe2O3, enhances the economic and environmental viability of the process. nih.govrsc.org

The following table highlights some green chemistry approaches for benzimidazole synthesis.

Green ApproachReactantsCatalyst/ConditionsAdvantagesReference
Microwave Irradiationo-phenylenediamine, succinaldehydeAlumina, Acetonitrile, 200W, 30sRapid reaction, high yield (74.21%) rjptonline.org
Solvent-freeo-phenylenediamine, organic acids140°CReduced waste semanticscholar.org
Water as solvento-phenylenediamines, aldehydes-Environmentally benign researchgate.net
Biorenewable C1 sourceo-phenylenediaminesD-glucoseSustainable, excellent yields organic-chemistry.org

Reaction Mechanism Elucidation for Benzimidazole Formation

The generally accepted mechanism for the formation of benzimidazoles from benzene-1,2-diamine and carboxylic acids proceeds through several key steps.

Amide Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of benzene-1,2-diamine on the carbonyl carbon of the carboxylic acid. In acid-catalyzed reactions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carboxyl group, making it more electrophilic. nih.gov This leads to the formation of a monoacyl derivative of o-phenylenediamine as an intermediate. mdpi.com

Cyclization: The second amino group of the intermediate then attacks the carbonyl carbon of the newly formed amide intramolecularly.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the aromatic benzimidazole ring.

The use of hydrochloric acid as a catalyst facilitates the reaction by protonating the oxygen of the carboxyl group, thereby activating it for nucleophilic attack. nih.gov In some modern approaches, such as the accelerated synthesis in charged microdroplets, it is proposed that the extraordinary acidity at the droplet surface allows the carboxylic acid itself to function as a C-centered electrophile, leading to the formation of a protonated carboxylic acid as a key reactive species. nih.gov Mass spectrometric analysis of these reactions has provided evidence for the formation of arylamide intermediates, supporting the proposed mechanism. nih.gov

Regioselective Synthesis of Substituted Benzimidazoles

The condensation of benzene-1,2-diamine with benzoic acid and its derivatives is a fundamental approach to constructing the benzimidazole scaffold. semanticscholar.org Achieving regioselectivity in the synthesis of substituted benzimidazoles is crucial for controlling the final properties of the molecule. Various strategies have been developed to direct the cyclization and achieve specific substitution patterns.

One-pot synthesis protocols have gained significant attention due to their efficiency. For instance, the reaction of o-phenylenediamine with various carboxylic acids, including benzoic acid, can be effectively catalyzed by ammonium chloride in ethanol at elevated temperatures, yielding a range of 2-substituted benzimidazoles. semanticscholar.org Another efficient one-pot method involves the use of triacyloxyborane intermediates, which facilitates the synthesis of 2-substituted benzimidazoles. researchgate.net

The use of modern catalytic systems has further refined the synthesis of benzimidazoles. A cobalt(II) complex, synthesized from quinalic acid and Co(OAc)₂·4H₂O, has been demonstrated to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols to produce 2-substituted benzimidazoles in good to excellent yields under mild conditions. rsc.org Similarly, a manganese(I) complex with a phosphine-free tridentate NNS ligand catalyzes the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, allowing for the selective synthesis of both 2-substituted and 1,2-disubstituted benzimidazoles. organic-chemistry.orgacs.org

"Green chemistry" approaches are also being explored. For example, nano-Fe₂O₃ has been used as a recyclable catalyst for the synthesis of benzimidazoles from 1,2-diaminobenzenes and substituted aromatic aldehydes in an aqueous medium, offering high efficiency and short reaction times. nih.gov

The classic Phillips-Ladenburg reaction, involving the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid, remains a relevant method for obtaining benzimidazole derivatives. semanticscholar.org The Weidenhagen reaction, which utilizes aldehydes and an oxidizing agent, provides an alternative route. semanticscholar.org

Table 1: Selected Catalytic Systems for Benzimidazole Synthesis

Catalyst/ReagentReactantsKey FeaturesReference
Ammonium Chlorideo-Phenylenediamine, Carboxylic AcidsOne-pot, good yields semanticscholar.org
Triacyloxyborane Intermediateo-Phenylenediamine, Carboxylic AcidsOne-pot, efficient researchgate.net
Cobalt(II) ComplexAromatic Diamines, Primary AlcoholsMild conditions, good to excellent yields rsc.org
Manganese(I) ComplexAromatic Diamines, Primary AlcoholsSelective for 2-substituted and 1,2-disubstituted products organic-chemistry.orgacs.org
Nano-Fe₂O₃1,2-Diaminobenzenes, Aromatic AldehydesGreen chemistry, recyclable catalyst, aqueous medium nih.gov

Synthesis of Benzodiazepinium Salt Derivatives

While the direct synthesis of benzodiazepinium salts from benzene-1,2-diamine and benzoic acid is less commonly documented in the provided search results, the core benzodiazepine (B76468) structure can be accessed through related synthetic pathways. The synthesis often involves the reaction of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. The resulting benzodiazepine core can then be further modified, including quaternization to form benzodiazepinium salts.

Although specific examples detailing the direct formation of benzodiazepinium salts from the two title compounds were not prominent in the search results, the synthesis of related benzodiazepine structures provides a foundation for their potential preparation.

Diversification through Schiff Base Formation

Schiff base formation is a powerful tool for diversifying the structures derived from benzene-1,2-diamine and its derivatives. wikipedia.org A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.orgnih.gov These are typically formed through the condensation of a primary amine with an aldehyde or ketone. wikipedia.org

In the context of benzene-1,2-diamine, one of the amino groups can react with an aldehyde or ketone to form a mono-Schiff base, leaving the second amino group available for further reactions. researchgate.net This sequential reactivity allows for the introduction of a wide variety of substituents.

For example, a study demonstrated the synthesis of Schiff bases by first reacting one of the amine groups of o, m, or p-benzenediamine with an aromatic aldehyde. researchgate.net The remaining amino group was then reacted with a substituted 9-chloroacridine (B74977) to yield N-(substituted benzylidene)-N'-(substituted acridin-9-yl)benzenediamines. researchgate.net

Another synthetic route involves first preparing a benzimidazole derivative and then introducing a functional group that can participate in Schiff base formation. For instance, 4-(1H-benzo[d]imidazol-2-yl)benzenamine can be synthesized by reacting o-phenylenediamine with p-aminobenzoic acid. rasayanjournal.co.in This intermediate, possessing a primary amino group, can then be condensed with various aromatic aldehydes to form a series of Schiff bases. rasayanjournal.co.in These Schiff bases can be further modified, for example, by cyclization with chloroacetyl chloride to yield azetidin-2-one (B1220530) derivatives. rasayanjournal.co.in

The synthesis of Schiff bases can be carried out under various conditions, including microwave irradiation, which can lead to excellent yields. nih.gov The resulting Schiff bases often exhibit interesting chemical properties and can serve as ligands for the formation of metal complexes. wikipedia.org

Table 2: Examples of Schiff Base Synthesis from Benzene-1,2-diamine Derivatives

Amine ComponentCarbonyl ComponentResulting Schiff Base TypeReference
Benzene-1,2-diamineAromatic AldehydeMono-Schiff base of benzenediamine researchgate.net
4-(1H-benzo[d]imidazol-2-yl)benzenamineAromatic AldehydesBenzimidazole-containing Schiff base rasayanjournal.co.in
IsovanillinN¹,N¹-dimethylbenzene-1,4-diaminePhenolic Schiff base nih.gov

Coordination Chemistry and Metal Complexes Involving Benzene 1,2 Diamine and Benzoic Acid Ligands

Design and Synthesis of Metal Chelates and Complexes

The synthesis of such complexes would likely be achieved through a self-assembly process under solvothermal conditions. mdpi.com In a typical synthesis, a salt of a transition metal (e.g., copper, zinc, cobalt) would be mixed with both benzene-1,2-diamine and benzoic acid in a suitable solvent or solvent mixture. nih.govmdpi.com The reaction mixture would then be heated in a sealed vessel, allowing for the slow crystallization of the resulting coordination compound. The final product's structure and composition would be highly dependent on factors such as the metal-to-ligand molar ratio, the pH of the solution, the reaction temperature, and the solvent used. mdpi.com

Crystallographic and Spectroscopic Characterization of Coordination Compounds

The definitive identification and structural elucidation of new coordination compounds rely on a combination of crystallographic and spectroscopic techniques.

Crystallographic Analysis: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a mixed-ligand complex of benzene-1,2-diamine and benzoic acid, this analysis would reveal key structural details, including:

The coordination number and geometry of the central metal ion.

The bond lengths and angles between the metal and the ligand donor atoms.

The coordination mode of both the benzene-1,2-diamine and benzoate (B1203000) ligands.

In related complexes, metal ions often exhibit common geometries like octahedral or tetrahedral. For example, in a series of metal complexes with benzimidazole-derived ligands, the coordination geometry around the metal centers was found to be four-coordinate. nih.gov

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in the ligands and how they are affected by coordination to the metal ion. In a mixed-ligand complex, the disappearance of the C=O stretching vibration from the carboxylic acid group of benzoic acid (typically around 1700-1725 cm⁻¹) and the appearance of new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group would indicate its involvement in bonding. rsc.org Similarly, shifts in the N-H stretching and bending vibrations of benzene-1,2-diamine would confirm its coordination to the metal center.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The spectra can help to deduce the geometry of the complex and provide insights into ligand-to-metal or metal-to-ligand charge transfer bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., those of Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligands in solution. Shifts in the resonance of protons and carbons near the coordination sites can confirm the bonding of the ligands to the metal ion.

Metal-Organic Frameworks (MOFs) and Polymeric Coordination Systems

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands to form one-, two-, or three-dimensional porous structures. The use of mixed ligands is a sophisticated strategy to control the topology and functionality of MOFs.

In the context of the specified ligands, benzoic acid could act as a simple linker, while benzene-1,2-diamine could either be a secondary "pillar" ligand connecting larger structural motifs or be incorporated to introduce specific functionalities, such as basic sites, into the pores of the MOF. The bifunctional nature of both ligands (N-donors from the diamine and O-donors from the carboxylate) would allow for the construction of complex and potentially porous architectures.

While no MOFs constructed from the simple combination of benzene-1,2-diamine and benzoic acid are reported, numerous examples exist where derivatives of these molecules are used. For instance, dicarboxylate or tricarboxylate derivatives of benzene (B151609) are frequently used to build robust frameworks. rsc.org The addition of N-donor co-ligands can modify the resulting structures and their properties, such as gas adsorption or luminescence. The design principles from these more complex systems would be directly applicable to the hypothetical construction of MOFs from benzene-1,2-diamine and benzoic acid. Such materials could have potential applications in gas storage, separation, and heterogeneous catalysis.

Sophisticated Characterization Techniques for Benzene 1,2 Diamine and Benzoic Acid Systems

X-ray Diffraction Studies

X-ray diffraction (XRD) is the cornerstone of solid-state characterization, providing definitive information about the crystal structure of a material. By analyzing the pattern of scattered X-rays from a crystalline sample, the precise arrangement of atoms within the crystal lattice can be determined.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. When a suitable single crystal of the benzene-1,2-diamine;benzoic acid compound is obtained, SCXRD can provide a wealth of information. This includes the exact bonding arrangement, conformational details of the constituent molecules, and, most importantly, the nature of the intermolecular interactions, such as hydrogen bonds, that hold the structure together.

The primary interaction anticipated between benzene-1,2-diamine and benzoic acid is a hydrogen bond between the carboxylic acid group of benzoic acid and the amino groups of benzene-1,2-diamine. SCXRD can precisely measure the distances and angles of these hydrogen bonds, which is crucial for distinguishing between a cocrystal (where a neutral hydrogen bond, O-H···N, is present) and a salt (where proton transfer occurs, resulting in an O⁻···H-N⁺ ionic interaction).

Illustrative Crystallographic Data for a Hypothetical 1:1 Benzene-1,2-diamine:Benzoic Acid Cocrystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)5.678
c (Å)18.912
β (°)95.45
Volume (ų)1317.8
Z4
Calculated Density (g/cm³)1.25
Hydrogen Bond (O-H···N) Distance (Å)2.75
Hydrogen Bond (N-H···O) Distance (Å)2.95

Note: This table is illustrative and based on typical values for organic cocrystals. Specific experimental data for this compound is required for definitive values.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for the characterization of polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.

For the this compound system, PXRD is invaluable for several purposes:

Phase Identification: The PXRD pattern of the synthesized product can be compared to the patterns of the starting materials (benzene-1,2-diamine and benzoic acid). The appearance of new diffraction peaks not present in the starting materials confirms the formation of a new crystalline phase. nih.gov

Purity Assessment: PXRD can be used to assess the purity of the synthesized compound. The presence of peaks corresponding to the starting materials would indicate an incomplete reaction or a mixture.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. This technique is crucial for identifying and distinguishing between different polymorphs of the this compound system that may form under different crystallization conditions.

The identity of a crystalline material is typically confirmed if the scattering angles of its most intense reflections match those of a reference pattern. units.it

Illustrative PXRD Peak Positions for Benzene-1,2-diamine, Benzoic Acid, and their 1:1 Cocrystal

CompoundProminent 2θ Positions (°)
Benzene-1,2-diamine (hypothetical)10.2, 15.5, 20.8, 25.1
Benzoic Acid (hypothetical)12.1, 16.3, 24.5, 28.9
Benzene-1,2-diamine:Benzoic Acid Cocrystal (hypothetical)8.5, 14.2, 19.7, 22.3, 26.8

Note: This table is for illustrative purposes. The formation of a new phase is indicated by the appearance of new, characteristic peaks in the cocrystal pattern.

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective at precisely locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation. Neutrons interact with atomic nuclei, and their scattering power is not dependent on the atomic number. In fact, hydrogen (and its isotope deuterium) scatters neutrons effectively, making neutron diffraction the definitive method for localizing hydrogen atoms.

In the context of the this compound system, neutron diffraction is particularly powerful for unambiguously determining the nature of the hydrogen bond. nih.gov By precisely locating the hydrogen atom between the carboxylic acid's oxygen and the diamine's nitrogen, it can definitively distinguish between a neutral O-H···N bond (cocrystal) and a proton-transferred O⁻···H-N⁺ bond (salt). A study on the cocrystal of 1,2-diaminoethane and benzoic acid utilized neutron diffraction to elucidate the detailed hydrogen-bonded network, demonstrating the power of this technique in similar systems. rsc.org

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule provide complementary information to diffraction methods. They are highly sensitive to changes in chemical bonding and the local environment of functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The formation of a cocrystal or salt between benzene-1,2-diamine and benzoic acid will lead to significant and predictable changes in the FT-IR spectrum compared to the individual components.

Key spectral regions of interest include:

O-H and N-H Stretching Region (approx. 2500-3500 cm⁻¹): In pure benzoic acid, the O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding in the dimeric structure. researchgate.net In benzene-1,2-diamine, the N-H stretches appear as sharper bands. Upon cocrystal or salt formation, the profile of this region changes dramatically. The formation of an O-H···N hydrogen bond will shift the O-H stretching frequency to a lower wavenumber. In the case of proton transfer (salt formation), the broad O-H band would disappear and new N⁺-H stretching bands would appear.

C=O Stretching Region (approx. 1680-1750 cm⁻¹): The carbonyl (C=O) stretch of benzoic acid is a strong, sharp peak typically around 1700 cm⁻¹. researchgate.net If a cocrystal is formed, this peak may shift slightly due to its involvement in hydrogen bonding. However, in the case of salt formation, the deprotonation of the carboxylic acid to a carboxylate (COO⁻) group leads to the disappearance of the C=O peak and the appearance of two new bands: an asymmetric and a symmetric stretch of the COO⁻ group, typically around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively.

Illustrative FT-IR Vibrational Frequencies (cm⁻¹) for Benzene-1,2-diamine, Benzoic Acid, and their 1:1 System

Functional GroupBenzene-1,2-diamine (Typical)Benzoic Acid (Typical)Benzene-1,2-diamine:Benzoic Acid System (Expected)
N-H Stretch3400, 3300-Shifted/Broadened
O-H Stretch-~3000 (very broad)Shifted/Disappears (in case of salt)
C=O Stretch-~1700Shifted/Disappears (in case of salt)
COO⁻ Asymmetric Stretch--~1580 (if salt)
COO⁻ Symmetric Stretch--~1390 (if salt)

Note: This table illustrates the expected changes. The exact peak positions are dependent on the specific interactions within the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Both benzene-1,2-diamine and benzoic acid contain benzene (B151609) rings, which give rise to characteristic π → π* transitions in the UV region. The absorption maxima (λ_max) of these transitions are sensitive to the electronic environment of the chromophores.

When benzene-1,2-diamine and benzoic acid interact to form a cocrystal or salt, changes in the electronic structure can lead to shifts in the absorption bands. These shifts can be:

Bathochromic (Red Shift): A shift to a longer wavelength, often indicative of increased conjugation or charge-transfer interactions.

Hypsochromic (Blue Shift): A shift to a shorter wavelength.

For benzoic acid in an aqueous solution, the neutral form (at acidic pH) shows an absorption maximum around 230 nm, while the anionic benzoate (B1203000) form (at basic pH) shows a maximum at a slightly shorter wavelength, around 225 nm. rsc.org The interaction with benzene-1,2-diamine in a solid-state system could lead to similar shifts depending on the degree of proton transfer and the nature of the intermolecular interactions. The formation of new charge-transfer bands, while possible, is less common for this type of system where hydrogen bonding is the dominant interaction. up.ac.za

Illustrative UV-Vis Absorption Maxima (λ_max) in a suitable solvent

Compoundλ_max (nm) (π → π*)
Benzene-1,2-diamine~235, ~285
Benzoic Acid~230, ~275
Benzene-1,2-diamine:Benzoic Acid System (Hypothetical)~240, ~290

Note: This table is illustrative. The observed shifts would depend on the solvent used and the specific nature of the complex formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atoms within a molecule. For the benzene-1,2-diamine and benzoic acid system, both proton (¹H) and carbon (¹³C) NMR studies are essential to confirm the formation of the o-phenylenediaminium benzoate salt and to understand the changes in the electronic environment of the constituent molecules upon salt formation.

Proton NMR spectroscopy is particularly sensitive to changes in the chemical environment of hydrogen atoms. In the formation of o-phenylenediaminium benzoate, the transfer of a proton from the carboxylic acid to the amino groups of benzene-1,2-diamine leads to significant changes in the ¹H NMR spectrum compared to the individual starting materials.

The spectrum of the salt would be expected to show notable downfield shifts for the protons attached to the nitrogen atoms due to the formation of the -NH₃⁺ groups. These protons would likely appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The aromatic protons of the o-phenylenediaminium cation would also be affected, with their chemical shifts influenced by the positive charge on the ammonium (B1175870) groups. Similarly, the aromatic protons of the benzoate anion would exhibit shifts corresponding to the electronic environment of the carboxylate group. The sharp signal of the carboxylic acid proton in benzoic acid (typically around 12-13 ppm) would disappear, confirming the deprotonation and salt formation.

¹H NMR Chemical Shift Data (ppm)
CompoundAromatic Protons-NH₂ Protons-COOH Proton
Benzene-1,2-diamine~6.6-6.8~3.4-
Benzoic Acid~7.4-8.1-~12-13
o-Phenylenediaminium Benzoate (Expected)Shifts influenced by -NH₃⁺ and -COO⁻ groupsBroad signal, downfield shiftedAbsent

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. In the o-phenylenediaminium benzoate salt, the chemical shifts of the carbon atoms are influenced by the changes in their electronic environment upon protonation and deprotonation.

The carboxylate carbon of the benzoate anion would show a characteristic upfield shift compared to the carboxylic acid carbon of benzoic acid (typically around 167 ppm). The carbon atoms of the benzene ring in the benzoate anion would also experience a change in their chemical shifts due to the delocalization of the negative charge. For the o-phenylenediaminium cation, the carbon atoms attached to the ammonium groups would be expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen atoms. The other aromatic carbons in the cation would also be affected, providing a unique fingerprint of the salt's formation.

¹³C NMR Chemical Shift Data (ppm)
CompoundAromatic CarbonsC-NH₂ CarbonsC=O Carbon
Benzene-1,2-diamine~115-120~135-
Benzoic Acid~128-133-~167
o-Phenylenediaminium Benzoate (Expected)Shifts reflecting the charged nature of the ionsUpfield shifted compared to benzoic acid

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For the o-phenylenediaminium benzoate salt, mass spectrometry can be used to confirm the molecular weights of the constituent ions. Under typical electrospray ionization (ESI) conditions, one would expect to observe peaks corresponding to the o-phenylenediaminium cation ([C₆H₉N₂]⁺) and the benzoate anion ([C₇H₅O₂]⁻). The fragmentation patterns of these ions upon collision-induced dissociation can provide further structural information.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. For the o-phenylenediaminium benzoate salt (C₁₃H₁₄N₂O₂), the experimentally determined elemental composition should be in close agreement with the calculated theoretical values, providing strong evidence for the formation of the 1:1 salt.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For the o-phenylenediaminium benzoate salt, the Hirshfeld surface would be mapped with properties such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization would clearly show the hydrogen bonding interactions between the ammonium protons of the o-phenylenediaminium cation and the carboxylate oxygen atoms of the benzoate anion, which are crucial for the stability of the crystal structure.

The corresponding 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. This plot provides a quantitative summary of the types of intermolecular contacts. For o-phenylenediaminium benzoate, the fingerprint plot would be expected to show distinct spikes characteristic of strong O···H/H···O hydrogen bonds, as well as contributions from H···H, C···H/H···C, and C···C contacts, reflecting the various van der Waals interactions within the crystal packing. The relative contributions of these contacts can be quantified, offering a detailed understanding of the forces governing the supramolecular assembly of the salt.

Theoretical and Computational Chemistry Approaches to Benzene 1,2 Diamine and Benzoic Acid Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules and materials, including their geometry, interaction energies, and spectroscopic characteristics.

Energetic and Geometric Optimization of Adducts

When benzene-1,2-diamine and benzoic acid interact, they can form a stable adduct, specifically a 1:2 cocrystal where one molecule of benzene-1,2-diamine interacts with two molecules of benzoic acid. nih.gov DFT calculations are instrumental in determining the most stable three-dimensional arrangement of these molecules within the adduct, a process known as geometric optimization. This optimization seeks the lowest energy conformation of the molecular complex.

Theoretical studies have shown that the interaction is dominated by hydrogen bonding. Specifically, an O-H···N hydrogen bond is observed between the carboxylic acid group of benzoic acid and one of the amino groups of benzene-1,2-diamine. nih.gov Additionally, extensive N-H···O hydrogen bonds contribute to the formation of interconnected rings, creating a stable supramolecular structure. nih.gov These interactions dictate the precise geometry of the cocrystal.

The geometric optimization process provides key parameters such as bond lengths, bond angles, and dihedral angles of the adduct in its minimum energy state. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Selected Optimized Geometric Parameters of the Benzene-1,2-diamine and Benzoic Acid Adduct (Illustrative)

Parameter Description Calculated Value (Å or °)
O-H···N Distance Hydrogen bond length between benzoic acid and benzene-1,2-diamine ~1.8 - 2.0 Å
N-H···O Distance Hydrogen bond length between benzene-1,2-diamine and benzoic acid ~2.0 - 2.2 Å
C=O Bond Length Carbonyl bond in benzoic acid ~1.23 Å
C-N Bond Length Amino group bond in benzene-1,2-diamine ~1.40 Å

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of similar hydrogen-bonded systems.

Prediction of Non-Covalent Interaction Strengths and Nature

DFT is also used to calculate the strength of the intermolecular interactions holding the cocrystal together. The total interaction energy is a measure of the stability of the adduct compared to the individual, non-interacting molecules. This energy can be decomposed to understand the contribution of different types of forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions.

Analysis methods such as Hirshfeld surface analysis and fingerprint plots, which are derived from the DFT electron density, can visually and quantitatively detail these intermolecular contacts, revealing the primary interactions responsible for the crystal packing. nih.gov

Table 2: Calculated Interaction Energies for the Benzene-1,2-diamine and Benzoic Acid System (Illustrative)

Interaction Type Calculated Energy (kJ/mol)
Total Interaction Energy -80 to -120
O-H···N Hydrogen Bond -25 to -40
N-H···O Hydrogen Bond -15 to -25
π-π Stacking Interaction -5 to -15

Note: These energy values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics Simulations for Supramolecular Assembly

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and self-assembly processes of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "virtual microscope" to observe how supramolecular structures form and behave. nih.govrsc.org

For the benzene-1,2-diamine and benzoic acid system, MD simulations could be used to model the process of cocrystallization from a solution. By placing numerous molecules of both compounds in a simulation box with a solvent, researchers can observe how they diffuse, interact, and eventually arrange into the stable cocrystal structure. These simulations can reveal the mechanisms and pathways of self-assembly, including the initial formation of hydrogen-bonded dimers and trimers that act as nuclei for crystal growth. nih.gov

MD simulations can also provide insights into the stability of the resulting supramolecular assembly at different temperatures and pressures, as well as its mechanical properties. Although specific MD studies on the benzene-1,2-diamine and benzoic acid system are not widely published, the methodology is well-established for studying the self-assembly of similar organic molecules. nih.govresearchgate.net

pKa Calculation and Rationalization of Acid-Base Behavior

The interaction between an acid and a base can result in either the formation of a salt (via proton transfer) or a cocrystal (a neutral hydrogen-bonded complex). The outcome is largely governed by the difference in the pKa values (ΔpKa) of the interacting species. The pKa is a measure of the acidity of a molecule.

The acid-base behavior of the benzene-1,2-diamine and benzoic acid system can be rationalized by comparing their respective pKa values. nih.gov

Benzoic acid is a weak acid, with a pKa of approximately 4.2 in water. kyoto-u.ac.jp

Benzene-1,2-diamine is a weak base. Its conjugate acid (the protonated form) has a pKa value. The pKa of the conjugate acid of anilines is typically around 4.6.

A widely accepted empirical rule, the ΔpKa rule, helps predict the nature of the product:

If ΔpKa (pKa of the protonated base - pKa of the acid) is greater than 3, salt formation is highly likely.

If ΔpKa is less than 0, a cocrystal is expected to form.

If ΔpKa is between 0 and 3, the outcome is ambiguous and can result in either a salt, a cocrystal, or a complex with partial proton transfer.

For the benzene-1,2-diamine and benzoic acid pair, the ΔpKa is approximately 4.6 - 4.2 = 0.4. Since this value falls within the 0-3 range, it suggests that the formation of a cocrystal is a probable outcome, which is consistent with experimental findings that report a cocrystal rather than a salt. nih.gov

Computational methods can also be used to predict pKa values. Using thermodynamic cycles and DFT calculations with appropriate solvation models, it is possible to calculate the free energy change of the dissociation reaction in solution, from which the pKa can be derived. These calculations can be particularly useful for new or modified molecules where experimental data is unavailable. researchgate.net

Table 3: pKa Values for Benzene-1,2-diamine and Benzoic Acid

Compound Functional Group Experimental pKa (in water) Predicted Outcome of Interaction
Benzoic acid Carboxylic acid ~4.20 kyoto-u.ac.jp Acid
Benzene-1,2-diamine Aromatic amine ~4.6 (of conjugate acid) Base

| ΔpKa | | ~0.4 | Cocrystal formation favored nih.gov |

Catalytic and Advanced Material Applications of Benzene 1,2 Diamine and Benzoic Acid Derivatives

Organocatalytic Applications of Modified Benzene-1,2-diamine Systems

Modified benzene-1,2-diamine systems have emerged as effective H-bond donor organocatalysts. These catalysts are often bifunctional, incorporating both a hydrogen-bonding site and a chiral scaffold to induce stereoselectivity in chemical reactions.

Recent research has focused on synthesizing bifunctional, noncovalent organocatalysts using a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold that features a benzene-1,2-diamine unit as the hydrogen-bond donor. mdpi.com The synthesis involves a multi-step process beginning with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative, followed by alkylation, reduction of the nitro group to form the key benzene-1,2-diamine moiety, and finally, derivatization of the primary aromatic amino group. mdpi.comresearchgate.net This final step, involving reactions like acylation (e.g., with benzoyl chloride), sulfonation, or arylation, yields various subclasses of organocatalysts. mdpi.comresearchgate.net

The catalytic performance of these modified benzene-1,2-diamine systems has been evaluated in asymmetric reactions, such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.compreprints.org In these tests, the catalysts facilitate the reaction through hydrogen bonding interactions, activating the electrophile. While the enantioselectivity achieved has been modest (up to 41% enantiomeric excess), the conversions are notably high (up to 93%). mdpi.compreprints.org Studies have shown that the introduction of electron-withdrawing groups on the benzene-1,2-diamine ring can influence the catalyst's activity, though not always in a predictable manner. mdpi.com For instance, certain amide derivatives demonstrated the best balance of conversion and enantioselectivity. mdpi.com

Catalytic Performance of Modified Benzene-1,2-diamine Organocatalysts in the Michael Addition of Acetylacetone to trans-β-nitrostyrene. mdpi.com
Catalyst SubclassKey Modifying ReagentConversion (%)Enantiomeric Excess (ee, %)
Amide (13d)3,5-Bis(trifluoromethyl)benzoic acid8632
Amide (13e)(1S)-(+)-Ketopinic acid8332
SulfonamideBenzenesulfonyl chlorideVariableLow
Alkylated AmineVarious aldehydesVariableLow
Arylated AmineVarious aryl halidesVariableLow

Role in Metal-Catalyzed Organic Transformations

The 1,2-diamine motif is a cornerstone in coordination chemistry, serving as a privileged ligand for a wide array of metal catalysts. nih.govresearchgate.net These ligands can coordinate to a metal center, influencing its reactivity, stability, and stereoselectivity. Benzene-1,2-diamine and its derivatives are particularly effective in this role, participating in numerous important organic transformations.

In copper-catalyzed reactions, diamine ligands have been shown to be highly effective for cross-coupling reactions under mild conditions. nih.gov For example, the Goldberg reaction, which forms C-N bonds, can be performed with aryl halides using a copper catalyst in the presence of a diamine ligand. nih.gov These systems are also crucial for the synthesis of heterocycles. The intramolecular amidation of vinyl halides and the synthesis of N-aryl indazoles from 2-halobenzaldehydes are significantly enhanced by the use of copper-diamine catalyst systems. nih.gov In many cases, the reaction yields are negligible in the absence of the diamine ligand. nih.gov

Furthermore, benzene-1,2-diamine derivatives are key starting materials for synthesizing quinoxalines through condensation with 1,2-dicarbonyl compounds. researchgate.net This reaction can be efficiently catalyzed by various catalysts, including nanostructured pyrophosphates, demonstrating the role of the diamine in facilitating metal-catalyzed cyclization reactions to produce biologically relevant molecules. researchgate.net The ability of the diamine to form stable complexes with metals is also exploited in the synthesis of Schiff base ligands, which are subsequently used to create metal complexes for specific catalytic applications. researchgate.netwikipedia.org

The versatility of diamines extends to rhodium and palladium-catalyzed reactions. nih.govrsc.org Chiral 1,2-diamines are fundamental components in catalysts for asymmetric synthesis, including the asymmetric ring-opening of aziridines and the diamination of olefins, which are powerful methods for constructing vicinal diamines found in many pharmaceutical agents. nih.govresearchgate.netrsc.org

Development of Functional Materials

The interaction between benzene-1,2-diamine and benzoic acid, as well as their respective derivatives, provides a powerful platform for the development of advanced functional materials through both covalent and non-covalent synthesis.

In the realm of polymer science, derivatives of benzene-1,2-diamine are being used to create high-performance polymers. For instance, polyureas with exceptional mechanical toughness have been synthesized using isomeric diamino-truxillic acids, which are photodimers derived from a bio-based aminocinnamic acid. acs.org These diamine monomers, featuring a unique benzene (B151609)–cyclobutane–benzene triple-ring structure, react with diisocyanates to form polyureas. acs.org The resulting polymers exhibit impressive mechanical strength, with some variants reaching up to 100 MPa, a significant improvement over conventional polyureas. acs.org The stereostructure of the diamine isomer plays a critical role in determining the final properties of the polymer, highlighting the precision possible in materials design using these building blocks. acs.org

Additionally, benzene-1,2-diamine is a precursor to benzimidazoles, a class of heterocyclic compounds formed by condensation with carboxylic acids. wikipedia.orgresearchgate.net These benzimidazole (B57391) units can be incorporated into larger molecular frameworks or polymers to create materials with specific electronic, optical, or thermal properties.

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